molecular formula C14H23ClO3 B12625721 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene CAS No. 917775-35-0

5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene

Katalognummer: B12625721
CAS-Nummer: 917775-35-0
Molekulargewicht: 274.78 g/mol
InChI-Schlüssel: GPZFAODGASMGLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[221]hept-2-ene is a complex organic compound with a unique structure that combines a bicyclic framework with a polyether chain

Vorbereitungsmethoden

The synthesis of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene involves multiple steps. One common synthetic route starts with the preparation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, which is then reacted with a bicyclo[2.2.1]hept-2-ene derivative under specific conditions to form the desired compound. The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction .

Analyse Chemischer Reaktionen

5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with nucleic acids or proteins, modifying their structure and function. The polyether chain allows for interactions with various molecular targets, facilitating its use in drug delivery and genetic research .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

The uniqueness of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene lies in its combination of a bicyclic structure with a polyether chain, providing a versatile platform for various chemical and biological applications.

Eigenschaften

CAS-Nummer

917775-35-0

Molekularformel

C14H23ClO3

Molekulargewicht

274.78 g/mol

IUPAC-Name

5-[2-[2-(2-chloroethoxy)ethoxy]ethoxymethyl]bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C14H23ClO3/c15-3-4-16-5-6-17-7-8-18-11-14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2

InChI-Schlüssel

GPZFAODGASMGLF-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=C2)COCCOCCOCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.